Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a benzoate ester derivative featuring a pyrimidine core substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 4 and 6, respectively. The pyrimidine ring is connected via a sulfanyl (-S-) acetyl linker to the 4-amino benzoate moiety.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-2-23-14(22)9-3-5-10(6-4-9)17-13(21)8-24-15-18-11(16)7-12(20)19-15/h3-7H,2,8H2,1H3,(H,17,21)(H3,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXUIACEQHQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-6-hydroxypyrimidine, which is then reacted with thioacetic acid to form the corresponding thioester. This intermediate is subsequently coupled with ethyl 4-aminobenzoate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound shares a common benzoate ester scaffold with several analogs but differs in substituents on the pyrimidine ring, linker groups, and ester modifications. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Analogs
Functional Implications of Substituents
Pyrimidine Core Modifications
- Amino and Hydroxyl Groups (Target Compound): The 4-amino and 6-hydroxy groups enable strong hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) and improve water solubility compared to non-polar analogs .
Linker and Ester Variations
- Sulfanyl vs. Sulfonyl (): The sulfanyl (-S-) linker in the target compound is less electron-withdrawing than sulfonyl (-SO₂-), which may influence stability and reactivity .
- Ethyl vs.
Heterocyclic Core Modifications
Hydrogen-Bonding and Crystallinity
The target compound’s -NH₂ and -OH groups facilitate robust hydrogen-bonding networks, as described in Etter’s graph set analysis (). This contrasts with analogs lacking such groups (e.g., ), which may exhibit weaker intermolecular interactions and altered crystallinity .
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s polar substituents likely improve aqueous solubility (~20–50 mg/L estimated) compared to lipophilic analogs like and .
- Binding Affinity: The amino/hydroxy pyrimidine motif may offer superior binding to targets like dihydrofolate reductase compared to thienopyrimidine derivatives () .
Biological Activity
Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity related to adenosine receptors. This article explores its biological activity, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula . It consists of a benzoate moiety linked to a sulfanyl-acetylaminopyrimidine structure, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.36 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Melting Point | Not specified |
Adenosine Receptor Interaction
Recent studies have demonstrated that derivatives of 4-amino-6-hydroxypyrimidine, including this compound, exhibit selective antagonistic activity towards the A3 adenosine receptor (A3AR). The compound has been shown to bind with a dissociation constant () of approximately 3.5 nM, indicating a high affinity for this receptor subtype while showing negligible affinity for A1, A2A, and A2B receptors .
Therapeutic Implications
The selective antagonism of A3AR has been linked to various therapeutic effects, including:
- Anti-inflammatory effects : A3AR antagonists have been shown to reduce inflammation in various models.
- Neuroprotective effects : The modulation of adenosine receptors is implicated in neuroprotection, particularly in conditions like stroke and neurodegenerative diseases.
- Anticancer properties : Some studies suggest that A3AR antagonists may inhibit tumor growth and metastasis.
Case Studies
- Chronic Pain Management : Research indicates that compounds targeting adenosine receptors may provide new avenues for managing chronic pain without the side effects associated with opioid analgesics .
- Autoimmune Disorders : In models of autoimmune diseases, A3AR antagonism has demonstrated potential in alleviating symptoms and reducing disease severity .
The biological activity of this compound primarily involves the inhibition of adenosine signaling pathways. By blocking the A3AR, the compound can modulate immune responses and influence cell proliferation and survival pathways.
Table 2: Mechanism Overview
| Mechanism | Description |
|---|---|
| Receptor Binding | High affinity for A3 adenosine receptor |
| Signal Modulation | Alters downstream signaling pathways |
| Biological Effects | Anti-inflammatory, neuroprotective, anticancer |
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:
Sulfanyl Acetylation : React 4-amino-6-hydroxypyrimidine-2-thiol with bromoacetyl bromide in anhydrous DMF under nitrogen, followed by purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) .
Amide Coupling : Use EDC/HOBt or DCC as coupling agents to link the sulfanylacetyl intermediate to ethyl 4-aminobenzoate. Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize side reactions .
Characterization includes LC-HRMS (exact mass: ~389.04 g/mol) and ¹H/¹³C NMR to confirm regioselectivity .
Q. What analytical techniques are critical for validating the purity and structure of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Structural Confirmation :
- X-ray crystallography (e.g., SHELXL refinement) for unambiguous assignment of hydrogen-bonding networks .
- FT-IR to verify sulfanyl (C–S stretch ~600 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group.
- Avoid exposure to moisture (use desiccants) and strong acids/bases. Safety protocols include PPE (gloves, goggles) and fume hood use during synthesis .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its supramolecular assembly?
- Methodological Answer : Perform graph set analysis (as per Etter’s formalism) on X-ray data to classify hydrogen bonds (e.g., D = donor, A = acceptor). Example interactions:
| Bond Type | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H⋯O | 2.85 | 165 | R₂²(8) |
| O–H⋯N | 2.78 | 158 | R₁²(6) |
| These motifs predict aggregation behavior (e.g., 1D chains or 2D sheets) relevant to solubility and co-crystal design . |
Q. What computational strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., adenosine A2A receptor). Prioritize substituents at the pyrimidine 4-amino group for steric/electronic effects .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond counts. Validate with in vitro assays (e.g., IC₅₀ in enzyme inhibition) .
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
